molecular formula C24H21N3O B10990167 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

Katalognummer: B10990167
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: GKSDMEYZAHTWQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a heterocyclic organic compound featuring a benzimidazole-pyrrolidine hybrid scaffold linked to a biphenyl methanone group. The benzimidazole moiety is a fused bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antiviral applications . The biphenyl group contributes to hydrophobic interactions, which may improve membrane permeability or target engagement in drug design contexts.

Structural characterization of such compounds often employs X-ray crystallography (e.g., using SHELX software for refinement ) and spectroscopic methods (NMR, IR).

Eigenschaften

Molekularformel

C24H21N3O

Molekulargewicht

367.4 g/mol

IUPAC-Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21N3O/c28-24(19-14-12-18(13-15-19)17-7-2-1-3-8-17)27-16-6-11-22(27)23-25-20-9-4-5-10-21(20)26-23/h1-5,7-10,12-15,22H,6,11,16H2,(H,25,26)

InChI-Schlüssel

GKSDMEYZAHTWQE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Proline Derivative Functionalization

The pyrrolidine ring is often derived from (L)-proline or its derivatives. A Boc-protection strategy is employed to facilitate subsequent coupling reactions:

  • (L)-Proline is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., Na₂CO₃ or DIPEA) to yield Boc-protected proline .

  • The protected proline is coupled with 2-nitro-1,2-phenylenediamine via amide bond formation using coupling agents like HBTU or TBTU in DMF, followed by cyclization in acetic acid at 100°C to form the benzimidazole ring.

Example Reaction:

Boc-Proline+2-Nitro-1,2-phenylenediamineHBTU, DIPEA, DMFAmide IntermediateAcOH, 100°CBenzimidazole-Pyrrolidine\text{Boc-Proline} + \text{2-Nitro-1,2-phenylenediamine} \xrightarrow{\text{HBTU, DIPEA, DMF}} \text{Amide Intermediate} \xrightarrow{\text{AcOH, 100°C}} \text{Benzimidazole-Pyrrolidine}

Yield: 65–78%.

Alternative Cyclocondensation Approach

A one-pot method using o-phenylenediamine and pyrrolidine-2-carboxylic acid in polyphosphoric acid (PPA) at 120°C for 6 hours directly yields the benzimidazole-pyrrolidine hybrid. This method avoids intermediate isolation but requires stringent temperature control to prevent side reactions.

Biphenyl-4-yl Methanone Incorporation

Friedel-Crafts Acylation

The biphenyl-4-yl group is introduced via Friedel-Crafts acylation using biphenyl-4-carbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous DCM:

  • The benzimidazole-pyrrolidine intermediate is dissolved in DCM under nitrogen.

  • Biphenyl-4-carbonyl chloride (1.2 equiv) is added dropwise, followed by AlCl₃ (1.5 equiv).

  • The reaction is stirred at 0°C for 2 hours, then quenched with ice-water.

Example Reaction:

Benzimidazole-Pyrrolidine+Biphenyl-4-carbonyl chlorideAlCl₃, DCMTarget Compound\text{Benzimidazole-Pyrrolidine} + \text{Biphenyl-4-carbonyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Target Compound}

Yield: 55–62%.

Transition Metal-Catalyzed Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura coupling is employed for biphenyl group installation:

  • The benzimidazole-pyrrolidine intermediate is functionalized with a boronic ester at the methanone position.

  • Reaction with 4-bromobiphenyl using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours affords the target compound.

Example Reaction:

Boronic Ester Intermediate+4-BromobiphenylPd(PPh₃)₄, K₂CO₃Target Compound\text{Boronic Ester Intermediate} + \text{4-Bromobiphenyl} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target Compound}

Yield: 70–75%.

Multi-Step Convergent Synthesis

Fragment Coupling Strategy

This method involves separate synthesis of the benzimidazole-pyrrolidine and biphenyl-4-yl methanone fragments, followed by coupling:

  • Benzimidazole-pyrrolidine is prepared as described in Section 1.1.

  • Biphenyl-4-carbonyl chloride is synthesized via oxidation of 4-phenylbenzaldehyde to the carboxylic acid, followed by treatment with thionyl chloride.

  • The two fragments are coupled using 1,1'-carbonyldiimidazole (CDI) in THF at room temperature for 24 hours.

Example Reaction:

Benzimidazole-Pyrrolidine+Biphenyl-4-carbonyl chlorideCDI, THFTarget Compound\text{Benzimidazole-Pyrrolidine} + \text{Biphenyl-4-carbonyl chloride} \xrightarrow{\text{CDI, THF}} \text{Target Compound}

Yield: 68–72%.

Optimization and Challenges

Solvent and Catalyst Selection

  • DMF and DCM are preferred for amide couplings due to high solubility of intermediates.

  • Pd-based catalysts (e.g., Pd(OAc)₂) improve biphenyl coupling efficiency but require inert conditions.

Side Reactions and Mitigation

  • Over-oxidation : During Friedel-Crafts acylation, excess AlCl₃ may degrade the benzimidazole ring. Controlled stoichiometry (1.5 equiv AlCl₃) minimizes this.

  • Racemization : Chiral centers in pyrrolidine are preserved by using low temperatures (0–5°C) during acylations.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitations
Friedel-Crafts Acylation55–6290–95Single-step, cost-effectiveSensitivity to moisture
Suzuki-Miyaura Coupling70–7595–98High regioselectivityRequires Pd catalyst
Fragment Coupling (CDI)68–7297–99Scalable for industrial productionMulti-step synthesis

Analyse Chemischer Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Sie kann unter Verwendung von Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Mitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzimidazolring, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können bei der Oxidation beispielsweise Carbonsäuren entstehen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's molecular formula is C19H18N2OC_{19}H_{18}N_2O, and it has a molecular weight of approximately 306.36 g/mol. The presence of the benzimidazole and pyrrolidine components indicates potential pharmacological properties, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to 2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl(biphenyl-4-yl)methanone often exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been extensively documented. Studies have demonstrated that certain analogs can significantly reduce edema and exhibit COX-2 inhibition, suggesting that 2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl(biphenyl-4-yl)methanone may also possess similar properties .

Anticancer Properties

Benzimidazole derivatives are being explored for their anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines . The structural arrangement of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl(biphenyl-4-yl)methanone may enhance its efficacy as an anticancer agent.

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives as antiviral agents, particularly against Hepatitis C virus (HCV). The compound's ability to interact with viral proteins could position it as a candidate for further antiviral research .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl(biphenyl-4-yl)methanone typically involves multi-step processes that require optimization for yield and purity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to its structure can influence biological activity. For example, variations in substituents on the benzimidazole or biphenyl rings may significantly alter the compound's potency against specific biological targets .

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1. 2-(1H-benzimidazol-2-yl)phenolBenzimidazole ring, phenolic groupAntioxidant
2. 1-(pyridin-3-yl)-N-(pyrrolidin-1-yl)ethanaminePyridine and pyrrolidineAnti-inflammatory
3. 5-(biphenyl)-1H-benzimidazoleBenzimidazole linked to biphenylAntimicrobial
4. N-(pyrrolidin-1-yl)-benzamidePyrrolidine and amideNeuroprotective

Case Study 1: Antimicrobial Efficacy

In a study by Desai et al., several benzimidazole derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. Compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting the potential of structurally related compounds like 2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl(biphenyl-4-yl)methanone in treating infections .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Rathore et al. demonstrated that certain benzimidazole derivatives showed significant anti-inflammatory effects in animal models. These compounds reduced inflammation markers more effectively than traditional anti-inflammatory drugs, suggesting that similar mechanisms could be explored for 2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl(biphenyl-4-yl)methanone .

Wirkmechanismus

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The biphenyl group can contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of benzimidazole, pyrrolidine, and biphenyl groups. Below is a comparison with key analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Structural Features Potential Applications
2-(1H-Benzimidazol-2-yl)pyrrolidin-1-ylmethanone (Target) Benzimidazole, pyrrolidine, biphenyl ~413.5 (calculated) Rigid benzimidazole-pyrrolidine scaffold; extended hydrophobic biphenyl tail Kinase inhibitors, antiviral agents
(5-Phenyl-1-(4-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazole) Pyridine, dihydropyrazole, phenyl 279.3 (PubChem ID: 3078469) Flexible dihydropyrazole ring; smaller pyridine substituent Unknown (structural studies)
1-(Biphenyl-4-yl)-2-(1H-imidazol-2-yl)pyrrolidin-1-ylmethanone (Hypothetical) Imidazole, pyrrolidine, biphenyl ~355.4 Imidazole replaces benzimidazole; reduced aromaticity and hydrogen-bonding capacity Antibacterial agents (speculative)

Key Differences and Implications

Benzimidazole vs. Pyridine/Dihydropyrazole ( Compound): The target compound’s benzimidazole moiety offers enhanced aromatic stacking and hydrogen-bonding capabilities compared to the pyridine and dihydropyrazole groups in the analogue . This may improve binding to ATP pockets in kinases or nucleic acids.

Biphenyl vs. Phenyl Substituents :

  • The biphenyl group in the target compound extends hydrophobicity, which could enhance cell membrane penetration or protein pocket occupancy compared to the single phenyl group in the compound.

Pyrrolidine vs. Alternative Scaffolds :

  • Pyrrolidine’s five-membered ring imposes torsional constraints, possibly stabilizing bioactive conformations. In contrast, open-chain analogues (e.g., alkylamines) lack this rigidity.

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence, but benzimidazole derivatives like Telmisartan (angiotensin receptor blocker) validate the therapeutic relevance of this scaffold.
  • Compound : Structural data exists (PubChem ID: 3078469), but biological activity remains uncharacterized . Its smaller size (~279 g/mol) suggests better solubility than the target compound, though this remains speculative.
  • Knowledge Gaps: Comparative studies on binding affinities, pharmacokinetics, and toxicity profiles are absent. Computational modeling (e.g., molecular docking) could further elucidate structure-activity relationships.

Biologische Aktivität

The compound 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure, which incorporates a benzimidazole ring, a pyrrolidine moiety, and a biphenyl component, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural arrangement of the compound allows for various interactions with biological targets. The presence of the benzimidazole ring is particularly noteworthy, as compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antimicrobial activity
  • Anticancer properties
  • Immunomodulatory effects

Biological Activity Overview

Research indicates that 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.
  • Antimicrobial Activity : Similar structural analogs have shown effectiveness against various pathogens, indicating potential for this compound as an antimicrobial agent.
  • Immunomodulation : The compound may influence immune responses, potentially serving as an immunomodulatory agent.

The mechanisms through which 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with benzimidazole structures often act as enzyme inhibitors. For instance, studies on related compounds have demonstrated inhibition of H+/K+-ATPases in T cells, leading to altered intracellular pH and reduced T cell proliferation .
  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone :

Table 1: Biological Activity of Related Compounds

Compound NameBiological ActivityMechanism
BMT-1ImmunomodulatoryInhibits H+/K+-ATPases in T cells
5-(biphenyl)-1H-benzimidazoleAntimicrobialTargets bacterial cell membranes
N-(pyrrolidin-1-yl)-benzamideNeuroprotectiveModulates neuroinflammatory pathways

Quantitative Structure–Activity Relationship (QSAR)

Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications impact biological activities. Such studies are crucial for optimizing the therapeutic effects of compounds like 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone . By analyzing the relationship between chemical structure and biological activity, researchers can identify key features that enhance efficacy or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone?

The compound is synthesized via multi-step reactions involving benzimidazole and pyrrolidine precursors. A typical approach (Method A) involves refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone derivatives with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization and purification via crystallization . Alternative methods (Method B) use amino acids under acidic conditions to form benzimidazole cores . Key challenges include optimizing reaction time and pH to avoid side products like uncyclized intermediates.

Q. How is the compound characterized structurally?

Structural confirmation employs spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing benzimidazole (δ 7.2–8.5 ppm) and biphenyl moieties .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C–N bonds in benzimidazole at ~1.33 Å) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .

Q. What initial biological screening assays are recommended?

  • In vitro tubulin polymerization assays : Assess disruption of microtubule dynamics, similar to ABI-231 analogs .
  • Receptor binding studies : Use radioligand displacement assays for targets like serotonin 5-HT6 or orexin receptors, given structural parallels to bioactive benzimidazoles .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., PC-3/TxR for taxane resistance) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

  • Catalyst selection : Acidic conditions (HCl vs. H2_2SO4_4) influence cyclization efficiency. For example, HCl at 4 M maximizes benzimidazole ring closure .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, reducing side products .
  • Temperature control : Reflux at 110–120°C ensures complete imidazole formation without decomposition .

Q. What strategies resolve contradictions in biological activity data?

  • Structural analogs : Modify the biphenyl or pyrrolidine moieties to isolate pharmacophores. For example, replacing biphenyl-4-yl with naphthyl groups (as in ABI-231 analogs) improved tubulin binding .
  • Crystallographic analysis : Co-crystallize with targets (e.g., tubulin) to validate binding modes and explain discrepancies between in vitro and cellular assays .
  • Metabolic stability assays : Test liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Benzimidazole substitutions : Electron-withdrawing groups (e.g., nitro) at the 1-position enhance receptor affinity, while bulky groups at the 2-position reduce off-target effects .
  • Pyrrolidine modifications : Introducing methyl or acetyl groups improves metabolic stability (e.g., 10bb in melanoma xenografts showed 50% tumor growth inhibition) .
  • Biphenyl flexibility : Replace rigid biphenyl with conformationally restricted analogs (e.g., tetralin) to probe binding pocket adaptability .

Q. What advanced techniques validate in vivo efficacy?

  • Xenograft models : Use melanoma or prostate cancer models to assess primary tumor inhibition and metastasis (e.g., 10bb reduced metastasis by 60% in B16-F10 models) .
  • Pharmacokinetic profiling : Measure oral bioavailability (>50% in rats for ABI-231 analogs) and brain penetration for CNS targets .
  • Off-target screening : Panel assays against kinases, GPCRs, and ion channels minimize toxicity risks .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
HCl Concentration4 MMaximizes cyclization
Reaction Time24–48 hAvoids over-degradation
SolventDMF/H2_2O (3:1)Enhances solubility

Q. Table 2. Biological Activity of Structural Analogs

DerivativeIC50_{50} (Tubulin)Oral Bioavailability
Parent Compound0.8 μM35%
10bb (ABI-231)0.2 μM62%
36 (5-HT6 antagonist)12 nM45%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.